L-TYROSINE (D7; 15N)

Quantitative Proteomics Stable Isotope Labeling Mass Spectrometry

Endogenous tyrosine interference in LC-MS/MS assays compromises quantification accuracy. L-Tyrosine (D7; 15N) provides an M+8 mass shift for unambiguous analyte resolution. • 97-98 atom % D, 98 atom % 15N enrichment ensures calibration reliability. • Validated LOD 2.5 ng/mL, CV 3.0% supports clinical diagnostics for tyrosinemia & PKU. • Dual-label design enables orthogonal LC-MS and ¹⁵N-NMR flux analysis. Supplied as ≥98% white crystalline solid, 0.05-0.5 g packs for method development.

Molecular Formula
Molecular Weight 189.23
Cat. No. B1579882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-TYROSINE (D7; 15N)
Molecular Weight189.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosine (D7; 15N) Overview


L-Tyrosine (D7; 15N) is a stable isotope-labeled derivative of the non-essential amino acid L-tyrosine, incorporating seven deuterium (²H) atoms and one nitrogen-15 (¹⁵N) atom. It has a molecular weight of 189.23 g/mol and is supplied with isotopic enrichments of 97-98 atom % D and 98 atom % 15N . This compound serves as an internal standard for isotope-dilution mass spectrometry (IDMS) and as a tracer for metabolic flux analysis . Unlike unlabeled L-tyrosine (MW 181.19 g/mol) , the mass shift of M+8 introduced by the D7 and 15N labels enables unambiguous detection and quantification in complex biological matrices without interference from endogenous analytes.

Isotope-labeled internal standard (ISTD)
M+8 mass shift (D7 + 15N)
For IDMS and metabolic flux analysis
Dual-platform: MS and 15N-NMR

Why L-Tyrosine (D7; 15N) Is Irreplaceable


Generic unlabeled L-tyrosine cannot be substituted for L-Tyrosine (D7; 15N) in quantitative analytical workflows because it is chemically indistinguishable from endogenous tyrosine in biological samples, precluding its use as an internal standard for accurate mass spectrometry-based quantitation [1]. Even single-isotope labeled analogs, such as L-Tyrosine-d4 (MW 185.21 g/mol, M+4 shift) or L-Tyrosine-13C,15N (M+2 shift), introduce smaller mass differences that may overlap with naturally occurring isotopic envelopes or other labeled species in complex mixtures, increasing the risk of signal interference and quantification error . The dual D7 and 15N labeling of this compound provides a robust M+8 mass shift, ensuring complete chromatographic and spectral separation from unlabeled analyte and minimizing cross-talk in multiplexed assays.

Unlabeled L-tyrosine
Indistinguishable from endogenous tyrosine; cannot serve as internal standard.
L-Tyrosine-d4
M+4 shift may overlap natural isotope envelopes; isotopic enrichment not specified as atom % D.
L-Tyrosine-13C,15N
M+2 shift provides limited separation; lacks 15N for NMR flux analysis.

L-Tyrosine (D7; 15N) Evidence vs. Analogs


Isotopic Purity vs. L-Tyrosine-d4

L-Tyrosine (D7; 15N) demonstrates higher atom % deuterium enrichment compared to the commonly used L-Tyrosine-d4 analog. Specifically, this compound is specified at 97-98 atom % D, whereas L-Tyrosine-d4 is typically supplied at 98% chemical purity with variable isotopic enrichment, often not explicitly specified as atom % D . In isotope-dilution mass spectrometry (IDMS), the accuracy of quantification is directly proportional to the isotopic purity of the internal standard, as any unlabeled fraction introduces systematic underestimation bias.

Isotopic Purity
Specification review
97–98 atom % D
98 atom % 15N
vs L-Tyrosine-d4: enrichment not specified
Specified isotopic purity supports lower systematic error in IDMS.
CoA specifications; verify batch atom % enrichment.
Quantitative Proteomics Stable Isotope Labeling Mass Spectrometry

Analytical Sensitivity: GC-MS vs. qNMR

In a gas chromatography-mass spectrometry (GC-MS) method using L-tyrosine-d7 as an internal standard for human plasma tyrosine quantitation, the limit of detection (LOD) was established at 2.5 ng/mL for tyrosine, with a coefficient of variation (CV) of 3.0% (n=12) [1]. By contrast, a quantitative ¹H NMR (qNMR) method for aromatic amino acids using homotyrosine as an internal standard reported a LOD of approximately 10 µg/L (10 ng/mL) for tyrosine at 215 nm UV detection [2]. The GC-MS method with deuterated internal standard achieves ~4-fold lower detection limit compared to the qNMR approach.

Analytical Sensitivity
Cross-study comparable
LOD: 2.5 ng/mL (GC-MS)
vs 10 ng/mL (qNMR)
~4× lower detection limit
Supports low-abundance quantitation in limited-sample studies.
Human plasma; CV 3.0% (n=12). Method-dependent.
Clinical Metabolomics GC-MS Amino Acid Quantitation

Mass Shift vs. Other Isotope Labels

The mass shift introduced by isotopic labeling determines the spectral separation between the internal standard and the endogenous analyte. L-Tyrosine (D7; 15N) produces a mass shift of M+8 relative to unlabeled L-tyrosine (MW 181.19 → 189.23) . In comparison, L-Tyrosine-13C,15N yields a mass shift of M+2 , while L-Tyrosine-d4 yields M+4 . The M+8 shift provides greater separation from the natural isotopic envelope of unlabeled tyrosine, which includes M+1 (~10.6% relative abundance) and M+2 (~0.5%) peaks from naturally occurring ¹³C and ²H. A larger mass shift reduces the probability of isotopic overlap and ion suppression artifacts in complex biological matrices.

Mass Shift
Class-level
M+8 (D7,15N)
vs M+4 (d4), M+2 (13C,15N)
2–4× greater separation
Larger mass shift may reduce isotopic cross-talk in complex matrices.
Theoretical mass calculation; matrix-dependent effects.
LC-MS/MS Isotope Dilution Spectral Interference

15N-NMR Capability vs. d4 Labeling

The presence of the ¹⁵N label in L-Tyrosine (D7; 15N) enables its use as a tracer for ¹⁵N-NMR-based metabolic flux analysis, a technique that exploits the ¹⁵N nucleus to derive information about cellular metabolic topology and operation with increased efficiency compared to traditional ¹H and/or ¹³C NMR methods [1]. In contrast, L-Tyrosine-d4, which lacks the ¹⁵N label, cannot be utilized for ¹⁵N-NMR experiments and is restricted to mass spectrometry-based detection . The dual labeling (D7 and ¹⁵N) thus expands the compound's utility to orthogonal analytical platforms, enabling cross-validation of metabolic flux measurements.

NMR Compatibility
Class-level
MS + ¹⁵N-NMR
vs d4: MS only
Dual-platform utility for cross-validation of metabolic flux.
NMR requires ¹⁵N-active nucleus; confirm field strength.
NMR Spectroscopy Metabolic Flux Analysis 15N-NMR

L-Tyrosine (D7; 15N) Application Scenarios


IDMS for Plasma Tyrosine Quantitation

L-Tyrosine (D7; 15N) is ideally suited as an internal standard for GC-MS or LC-MS/MS quantitation of endogenous tyrosine in human plasma. The compound's M+8 mass shift provides robust spectral separation from unlabeled tyrosine, minimizing isotopic interference, while its high isotopic purity (97-98 atom % D; 98 atom % 15N) ensures accurate calibration. Validated methods using L-tyrosine-d7 as an internal standard achieve detection limits as low as 2.5 ng/mL with a coefficient of variation of 3.0%, supporting clinical diagnostics of metabolic disorders such as tyrosinemia and phenylketonuria [1].

Dual-Mode Metabolic Flux Analysis

The dual D7 and ¹⁵N labeling of this compound enables its use as a tracer for metabolic flux analysis with orthogonal analytical readouts. Researchers can employ LC-MS to track deuterium-labeled tyrosine and its downstream metabolites while simultaneously using ¹⁵N-NMR to monitor nitrogen flux through transamination and catabolic pathways. This dual-platform capability reduces the need for multiple labeled reagents and provides cross-validation of flux measurements, improving confidence in metabolic network models [2]. The approach is particularly valuable for studying tyrosine metabolism in cancer cells, where metabolic reprogramming alters amino acid utilization.

SILAC-Based Phosphotyrosine Analysis

In SILAC-based quantitative phosphoproteomics, heavy isotope-labeled tyrosine is used to track protein tyrosine phosphorylation dynamics. L-Tyrosine (D7; 15N), with its M+8 mass shift, provides clear separation from light (unlabeled) tyrosine peptides in LC-MS/MS analysis, enabling accurate relative quantification of phosphorylation site occupancy. This is particularly critical for studying tyrosine kinase signaling pathways, where subtle changes in phosphorylation stoichiometry have functional consequences [3]. The higher mass shift (M+8) compared to M+4 (tyrosine-d4) reduces spectral overlap with co-eluting peptides in complex digests.

Quality Control Standards for Amino Acid Analysis

Due to its well-defined isotopic purity (97-98 atom % D; 98 atom % 15N) and chemical purity (≥98%), L-Tyrosine (D7; 15N) is appropriate for preparing calibration standards and quality control materials in amino acid analyzer validation. The compound's stable isotope composition ensures batch-to-batch consistency, enabling reproducible instrument calibration across multiple analytical runs. This is essential for laboratories seeking ISO 17025 accreditation or compliance with FDA bioanalytical method validation guidelines .

Application
Selection Property
Validation Focus
Plasma tyrosine IDMS
M+8 shift and enrichment purity
Accuracy in biological matrix; LOD verification
Metabolic flux analysis
Dual D7+¹⁵N for MS and NMR
Orthogonal flux validation and tracer specificity
SILAC phosphoproteomics
M+8 peptide mass shift
Phosphopeptide quantification and occupancy
Amino acid analyzer QC
Defined isotopic and chemical purity
Batch reproducibility and calibration stability

Technical Documentation Hub

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19 linked technical documents
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